molecular formula C2H2 B1604952 Acetylene-d1 CAS No. 2210-34-6

Acetylene-d1

Cat. No. B1604952
Key on ui cas rn: 2210-34-6
M. Wt: 27.04 g/mol
InChI Key: HSFWRNGVRCDJHI-MICDWDOJSA-N
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Patent
US05162358

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:7]1([Cl:10])[CH2:9][CH2:8]1)([OH:6])[C:4]#[CH:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O1CCCC1>[Cl:10][C:7]1([C:3]([OH:6])([CH2:2][N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:4]#[CH:5])[CH2:9][CH2:8]1.[CH:2]#[CH:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
Type
reactant
Smiles
ClCC(C#C)(O)C1(CC1)Cl
Name
Quantity
13.9 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
55.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is subsequently concentrated
ADDITION
Type
ADDITION
Details
the concentrate is then treated with water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue which remains is chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent
CUSTOM
Type
CUSTOM
Details
After the eluate has been evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1(CC1)C(C#C)(CN1N=CN=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 400%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162358

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:7]1([Cl:10])[CH2:9][CH2:8]1)([OH:6])[C:4]#[CH:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O1CCCC1>[Cl:10][C:7]1([C:3]([OH:6])([CH2:2][N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:4]#[CH:5])[CH2:9][CH2:8]1.[CH:2]#[CH:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
Type
reactant
Smiles
ClCC(C#C)(O)C1(CC1)Cl
Name
Quantity
13.9 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
55.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is subsequently concentrated
ADDITION
Type
ADDITION
Details
the concentrate is then treated with water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue which remains is chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent
CUSTOM
Type
CUSTOM
Details
After the eluate has been evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1(CC1)C(C#C)(CN1N=CN=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 400%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162358

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:7]1([Cl:10])[CH2:9][CH2:8]1)([OH:6])[C:4]#[CH:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O1CCCC1>[Cl:10][C:7]1([C:3]([OH:6])([CH2:2][N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:4]#[CH:5])[CH2:9][CH2:8]1.[CH:2]#[CH:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
Type
reactant
Smiles
ClCC(C#C)(O)C1(CC1)Cl
Name
Quantity
13.9 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
55.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is subsequently concentrated
ADDITION
Type
ADDITION
Details
the concentrate is then treated with water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue which remains is chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent
CUSTOM
Type
CUSTOM
Details
After the eluate has been evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1(CC1)C(C#C)(CN1N=CN=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 400%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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